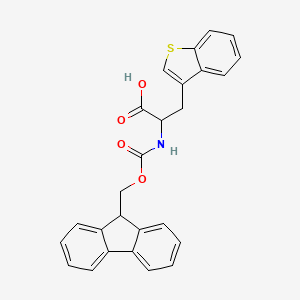

FMOC-DL-3-benzothienylalanine

Description

BenchChem offers high-quality FMOC-DL-3-benzothienylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-3-benzothienylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZNDWONIMCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Application of FMOC-DL-3-Benzothienylalanine

This guide provides a comprehensive technical overview of Nα-(9-fluorenylmethoxycarbonyl)-DL-3-(3-benzothienyl)alanine (FMOC-DL-3-benzothienylalanine), a crucial non-proteinogenic amino acid derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural significance, detailed synthesis and purification protocols, and its pivotal role in modern peptide science.

Introduction: A Unique Building Block for Advanced Peptide Chemistry

In the landscape of peptide synthesis and medicinal chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. FMOC-DL-3-benzothienylalanine is a premier example of such a building block. Its unique architecture, combining the well-established fluorenylmethoxycarbonyl (Fmoc) protecting group with a bioisosterically significant benzothienylalanine core, offers chemists a powerful tool for modulating the properties of synthetic peptides. The benzothiophene moiety, an analogue of tryptophan's indole ring, can introduce unique conformational constraints, improve metabolic stability, and enhance binding interactions, making this reagent invaluable for drug discovery and materials science.[1][2]

Section 1: Molecular Structure and Physicochemical Properties

The functionality of FMOC-DL-3-benzothienylalanine is a direct result of its distinct molecular components.

-

The DL-3-Benzothienylalanine Core: This non-polar, aromatic amino acid serves as the structural foundation. The benzothiophene side chain is a key feature, providing a rigid, planar structure that can engage in π-stacking and hydrophobic interactions within a peptide sequence, often leading to peptides with improved stability and bioactivity.[1][]

-

The Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile amine protecting group. Its critical function is to prevent unwanted reactions at the N-terminus during peptide chain elongation.[4] The lability of the Fmoc group under mild basic conditions (e.g., piperidine) while remaining stable to acidic conditions is the foundation of orthogonal solid-phase peptide synthesis (SPPS) strategies.[5]

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₁NO₄S | [1][6] |

| Molecular Weight | 443.52 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [1][6] |

| CAS Number | 177966-60-8 (L-form) / 177966-61-9 (D-form) | [1][5] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][5] |

| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | [6] |

Section 2: Synthesis of FMOC-DL-3-Benzothienylalanine

The synthesis of FMOC-DL-3-benzothienylalanine is logically approached as a two-stage process: first, the creation of the racemic amino acid core, followed by the N-terminal protection with the Fmoc group.

Protocol 1: Synthesis of DL-3-Benzothienylalanine

This protocol is based on the well-established malonic ester synthesis route, which is a reliable method for preparing α-amino acids.[7][8]

Rationale: The reaction begins with the deprotonation of diethyl acetamidomalonate to form a soft nucleophile. This nucleophile then displaces the chloride from 3-(chloromethyl)benzothiophene, an electrophile, in a classic Sₙ2 reaction. The resulting substituted malonic ester is then subjected to harsh acidic hydrolysis, which serves two purposes: it hydrolyzes both the ester and amide functionalities and subsequently induces decarboxylation to yield the final racemic amino acid.

Step-by-Step Methodology:

-

Alkylation: Dissolve diethyl acetamidomalonate (1.0 eq) in a suitable anhydrous solvent such as ethanol. Add sodium ethoxide (1.0 eq) to generate the enolate. To this solution, add 3-(chloromethyl)benzothiophene (1.0 eq) dropwise and reflux the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, filter off any precipitated sodium chloride, and concentrate the filtrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Treat the crude product from the previous step with a strong acid, such as concentrated hydrochloric acid, and reflux for several hours. This step cleaves the ester and amide bonds and removes one of the carboxyl groups as CO₂.

-

Isolation: Cool the acidic solution. The product may precipitate upon cooling or after neutralization to its isoelectric point. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield DL-3-benzothienylalanine.

Protocol 2: Nα-Fmoc Protection

This procedure employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a highly efficient and common reagent for Fmoc protection under Schotten-Baumann conditions.[][10]

Rationale: The amino acid is dissolved in a basic aqueous solution (sodium bicarbonate), which deprotonates the amino group, enhancing its nucleophilicity. The Fmoc-OSu, dissolved in an organic solvent, is added to this solution. The nucleophilic amino group attacks the carbonyl carbon of the Fmoc-OSu, displacing the stable N-hydroxysuccinimide leaving group and forming the desired N-Fmoc protected amino acid. The biphasic system helps control the reaction.[10]

Step-by-Step Methodology:

-

Dissolution: Suspend DL-3-benzothienylalanine (1.0 eq) in a 10% aqueous sodium bicarbonate solution. Add a miscible organic co-solvent like tetrahydrofuran (THF) or acetone to aid solubility. Cool the mixture in an ice bath to 0-5°C.

-

Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 eq) in THF or acetone and add it dropwise to the stirred amino acid solution over 30 minutes, maintaining the low temperature.

-

Reaction: Allow the mixture to stir in the ice bath for 1-2 hours and then let it warm to room temperature, stirring overnight.

-

Work-up: Add water to the reaction mixture and perform an extraction with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of FMOC-DL-3-benzothienylalanine will form.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Section 3: Purification and Characterization

The utility of FMOC-amino acids in SPPS is critically dependent on their purity. Impurities can lead to failed couplings, the formation of deletion sequences, or other side reactions, compromising the integrity of the final peptide.[11]

Purification Protocol: Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For many Fmoc-amino acids, recrystallization from a solvent like toluene can effectively remove residual starting materials and byproducts.[12]

Step-by-Step Methodology:

-

Charge the crude FMOC-DL-3-benzothienylalanine into a flask with a suitable solvent (e.g., Toluene, Ethyl Acetate/Hexane mixture).

-

Heat the mixture with stirring until the solid completely dissolves.

-

Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A rigorous analytical assessment is mandatory to confirm both the identity and purity of the synthesized material.

| Technique | Purpose | Typical Conditions & Expected Results | Source(s) |

| Reverse-Phase HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 265 nm or 301 nm (Fmoc chromophore). Expected result: A major peak with >98% purity. | [13][14] |

| Chiral HPLC | Enantiomeric Purity | Column: Chiral stationary phase (e.g., Chiralpak). Expected result: Two well-resolved peaks of approximately equal area for the DL-racemic mixture. | [7] |

| ¹H NMR | Structural Confirmation | Spectra should show characteristic peaks for the aromatic protons of the benzothienyl and Fmoc groups, as well as the aliphatic protons of the alanine backbone. | [11] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mode: ESI+. Expected result: A peak corresponding to [M+H]⁺ at m/z ≈ 444.5. | N/A |

Section 4: Applications in Research and Development

The primary application of FMOC-DL-3-benzothienylalanine is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc strategy is the dominant method used today.[12] The cycle for incorporating FMOC-DL-3-benzothienylalanine involves three key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a weak base, typically 20% piperidine in DMF. This liberates a free amine, ready for the next coupling step.

-

Amino Acid Coupling: The carboxyl group of the incoming FMOC-DL-3-benzothienylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine on the resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

Advantages in Drug Discovery

The incorporation of 3-benzothienylalanine into a peptide sequence can confer significant advantages:

-

Enhanced Stability: The benzothiophene ring is less susceptible to oxidation compared to the indole ring of tryptophan, potentially increasing the metabolic stability of the peptide.

-

Improved Binding: The unique electronic and steric properties of the side chain can lead to altered and potentially improved binding affinity and selectivity for biological targets.[1]

-

Structural Probing: It serves as an effective tool for structure-activity relationship (SAR) studies, allowing researchers to probe the requirements of a receptor's binding pocket.[]

Conclusion

FMOC-DL-3-benzothienylalanine is a sophisticated and highly valuable chemical tool. Its well-defined structure, accessible synthesis, and crucial role in SPPS make it an indispensable building block for the creation of novel peptides. By enabling the introduction of a unique aromatic side chain, it empowers scientists to design and synthesize peptidomimetics and therapeutic peptides with tailored properties, driving innovation in both fundamental research and pharmaceutical development.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

-

Chen, W. Y., & Anderson, G. W. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Journal of Medicinal Chemistry, 31(4), 848–851. Available at: [Link]

-

Bol, K. M., et al. (1997). An efficient procedure for the preparation of Fmoc-amino acids. Tetrahedron Letters, 38(47), 8225-8228. Available at: [Link]

-

Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine via its β-lactone. Organic Syntheses, 70, 1. Available at: [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]

-

Chen, W. Y., & Anderson, G. W. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pschorr Synthesis. Retrieved from [Link]

-

Appell, K. C., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic preparations and procedures international, 46(6), 558–564. Available at: [Link]

- Google Patents. (2019). A kind of analysis method of Fmoc amino acid.

-

Chem-Impex. (n.d.). Fmoc-3-benzothienyl-D-alanine. Retrieved from [Link]

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.

-

Einarsson, S., et al. (1987). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatography A, 404, 111-117. Available at: [Link]

-

PlumX Metrics. (n.d.). Enantioselective synthesis of Fmoc- l -3-(2-benzothienyl)alanine (2-BtAla) via diastereoselective alkylation of a glycine equivalent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-(3-benzothienyl)-L-β-homoalanine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. 3-(3-Benzothienyl)-N-Fmoc-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. FMOC-L-3-BENZOTHIENYLALANINE | 177966-60-8 [chemicalbook.com]

- 6. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]

- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 12. ajpamc.com [ajpamc.com]

- 13. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of FMOC-DL-3-Benzothienylalanine

[1][2]

Executive Summary

FMOC-DL-3-benzothienylalanine (Fmoc-Bth-OH) is a non-canonical amino acid derivative utilized to introduce the lipophilic, sulfur-containing benzothiophene moiety into peptide backbones.[1][2] Its structural composition—a hydrophobic benzothiophene side chain coupled with the aromatic Fluorenylmethyloxycarbonyl (Fmoc) protecting group—dictates a specific solubility profile characterized by high lipophilicity and low aqueous compatibility .[2]

This guide provides a validated solubility matrix, dissolution protocols for Solid Phase Peptide Synthesis (SPPS), and troubleshooting workflows for aggregation-prone sequences.

Physicochemical Profile & Solvent Logic

Understanding the molecular architecture is prerequisite to selecting the correct solvent system.[1][2]

-

Lipophilic Dominance: The molecule contains three fused aromatic systems (two from Fmoc, one from benzothiophene).[2] This extensive

- -

Racemic Lattice Energy: As a racemic mixture (DL), the crystal lattice energy may differ from the pure enantiomer (L- or D-), potentially requiring slightly longer sonication times or higher temperatures to break the initial crystal lattice compared to the enantiopure forms.[1][2]

-

Hydrogen Bonding: The carboxylic acid and carbamate moieties require polar aprotic solvents to disrupt intermolecular H-bonds effectively.[1][2]

Solubility Compatibility Matrix

The following data summarizes solvent compatibility based on standard SPPS concentrations (0.1 M – 0.5 M).

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Primary (SPPS) | DMF (N,N-Dimethylformamide) | High | Standard solvent for coupling reactions.[1][2] Supports concentrations up to 0.5 M. |

| Primary (SPPS) | NMP (N-Methyl-2-pyrrolidone) | High | Preferred for difficult sequences; reduces aggregation better than DMF.[1][2] |

| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Very High | Use as a 5-10% spike in DMF to dissolve stubborn aggregates or pre-dissolve the powder.[1][2] |

| Volatile | DCM (Dichloromethane) | Moderate | Good solubility but poor for peptide coupling (low boiling point, potential precipitation of activated species).[1][2] |

| Anti-Solvent | Water | Insoluble | Causes immediate precipitation.[1][2] |

| Anti-Solvent | Diethyl Ether / Hexane | Insoluble | Used for purification and precipitation of the final product.[1] |

| Protic | Methanol / Ethanol | Moderate | Soluble, but avoid in coupling steps to prevent esterification side reactions.[1] |

Operational Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Objective: Prepare a stable solution for automated or manual peptide coupling.

-

Calculate: Determine the mass required for a 0.2 M concentration.

-

Weighing: Weigh the powder into a dry scintillation vial or Falcon tube.

-

Solvent Addition: Add DMF (peptide synthesis grade, amine-free).

-

Vortexing: Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Check for clarity. The solution should be clear and colorless to pale yellow.[1][2]

-

If particles persist: Proceed to Protocol B.

-

Protocol B: Troubleshooting "Stubborn" Dissolution

Due to the racemic nature and high aromaticity, micro-aggregates may form.[1][2]

-

Sonication: Place the sealed vial in an ultrasonic bath at ambient temperature for 2–5 minutes.

-

DMSO Spike: If the solution remains cloudy, add DMSO dropwise until the solution clears.[1][2]

-

Filtration: If a faint haze persists (likely inorganic salts or insoluble impurities), filter through a 0.45 µm PTFE syringe filter before loading onto the synthesizer.[2]

Protocol C: Prevention of On-Resin Aggregation

The benzothiophene side chain promotes

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture (dissolved in DMF/NMP) to disrupt intermolecular interactions.[2]

-

Solvent Switch: Use NMP instead of DMF for the coupling step of this specific residue.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for dissolving FMOC-DL-3-benzothienylalanine, ensuring sample integrity and synthesis success.

Figure 1: Decision logic for dissolving FMOC-DL-3-benzothienylalanine for peptide synthesis applications.[1][2]

Scientific Validation & Causality

Why DMF/NMP?

The dipole moments of DMF (3.86 D) and NMP (4.09 D) are sufficient to solvate the polar carbamate backbone of the amino acid, while their organic nature accommodates the lipophilic fluorenyl and benzothienyl rings [1].[2]

The "Racemic" Factor

While L- and D- isomers have identical solubility in achiral solvents, the DL-racemate exists as a crystal lattice that may possess a different melting point and lattice energy.[1][2] In practice, this means the rate of dissolution might be slower than the pure enantiomer.[1][2] Application scientists must allow extra time for vortexing or sonication to ensure the crystal lattice is fully broken down before use [2].[1][2]

Stability Warning

Avoid dissolving FMOC-amino acids in NMP for prolonged storage (>24 hours) prior to use.[1][2] NMP is known to accelerate slow Fmoc deprotection or spontaneous decomposition compared to high-purity DMF [3].[1][2] Prepare solutions fresh immediately before the coupling cycle.[1][2]

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] Link[2]

-

Smolecule. (2023).[2] Solubility characteristics of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine. Smolecule Compound Database. Link

-

Coin, I., et al. (2006).[2] Depside formation in Fmoc solid phase peptide synthesis.[1][2] Journal of Peptide Science, 12(1), 81-89.[1][2] Link[2]

Spectroscopic data (NMR, IR, Mass Spec) of FMOC-DL-3-benzothienylalanine.

Technical Whitepaper: Spectroscopic Characterization of Fmoc-DL-3-Benzothienylalanine

Executive Summary

Fmoc-DL-3-benzothienylalanine (Fmoc-Bta-OH) is a non-proteinogenic amino acid derivative critical in the development of peptidomimetics and protease inhibitors.[1] Structurally, it incorporates a benzothiophene moiety—a bioisostere of the indole ring in tryptophan—offering enhanced lipophilicity and oxidative stability.[1] This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for the identification and quality control of this compound.[1] While the data presented primarily references the L-isomer (CAS 177966-60-8) due to its prevalence in literature, the scalar spectroscopic signatures (NMR chemical shifts, IR absorption, MS fragmentation) are identical for the DL-racemate in achiral environments.[1]

Molecular Specifications & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-benzothiophen-3-yl)propanoic acid |

| Common Name | Fmoc-3-(3-benzothienyl)-alanine |

| Molecular Formula | C₂₆H₂₁NO₄S |

| Molecular Weight | 443.52 g/mol |

| CAS Number | 177966-60-8 (L-isomer); 1118-27-0 (Generic/DL) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM |

| Appearance | White to off-white crystalline powder |

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the preferred solvent due to the poor solubility of Fmoc-amino acids in CDCl₃ and to prevent aggregation.[1] Internal Standard: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]

¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 12.85 | s (br) | 1H | -COOH | Carboxylic acid proton (exchangeable) |

| 7.89 | d (J=7.5 Hz) | 2H | Fmoc Ar-H (4,[1]5) | Characteristic pseudo-symmetry of fluorene |

| 7.85 - 7.80 | m | 1H | Bta Ar-H (4) | Benzothiophene ring |

| 7.75 - 7.60 | m | 3H | Fmoc Ar-H + NH | Overlapping Fmoc (1,[1]8) and Amide N-H |

| 7.50 | s | 1H | Bta Ar-H (2) | Diagnostic singlet for 3-substituted benzothiophene |

| 7.41 | t (J=7.4 Hz) | 2H | Fmoc Ar-H (3,[1]6) | Fluorene triplet |

| 7.38 - 7.28 | m | 4H | Fmoc Ar-H + Bta | Overlapping aromatic region |

| 4.35 - 4.25 | m | 1H | α-CH | Alpha-proton (chiral center) |

| 4.25 - 4.15 | m | 3H | Fmoc CH ₂ + CH | Fluorenyl methylene and methine |

| 3.35 | dd (J=14, 4.5 Hz) | 1H | β-CH ₂ (a) | Diastereotopic beta-proton |

| 3.15 | dd (J=14, 9.0 Hz) | 1H | β-CH ₂ (b) | Diastereotopic beta-proton |

¹³C NMR Data (100 MHz, DMSO-d₆):

-

Carbonyls: 173.2 (COOH), 156.1 (Carbamate C=O).[1]

-

Aromatic (Fmoc): 143.8, 140.7 (Quaternary), 127.6, 127.1, 125.3, 120.1 (CH).[1]

-

Aromatic (Benzothiophene): 140.0, 137.5 (Quaternary), 124.5, 124.2, 123.0, 122.5, 121.8 (CH).[1]

-

Aliphatic: 65.8 (Fmoc CH₂), 55.2 (α-CH), 46.7 (Fmoc CH), 30.5 (β-CH₂).[1]

Expert Insight: The singlet at ~7.50 ppm is the critical diagnostic peak for the 3-benzothienyl isomer.[1] If the substitution were at the 2-position, this singlet would be absent, replaced by a multiplet pattern.[1]

Infrared (IR) Spectroscopy (ATR Method)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3320 - 3350 | N-H | Stretching (Amide A) |

| 3050 - 3070 | Ar-C-H | Stretching (Aromatic) |

| 2900 - 2950 | C-H | Stretching (Aliphatic) |

| 1715 - 1725 | C=O[1] | Stretching (Carboxylic Acid) |

| 1685 - 1695 | C=O[1] | Stretching (Urethane/Carbamate) |

| 1530 - 1540 | N-H / C-N | Bending (Amide II) |

| 735 - 745 | C-H | Out-of-plane bending (Ortho-disubstituted benzene - Fmoc) |

Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve).[1]

-

Positive Mode (+ve):

-

Negative Mode (-ve):

-

[M-H]⁻: m/z 442.5 (Deprotonated molecular ion)[1]

-

Experimental Protocols

Sample Preparation for NMR

-

Weighing: Accurately weigh 10-15 mg of Fmoc-DL-3-benzothienylalanine.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃ as the compound may aggregate, leading to broad peaks.[1]

-

-

Filtration: If the solution appears cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts.[1]

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0s to ensure accurate integration of aromatic protons.

HPLC Purity Analysis (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (Fmoc absorption) and 280 nm (Benzothiophene absorption).[1]

Visualizations & Pathways

Characterization Workflow

Caption: Logical workflow for the validation of Fmoc-DL-3-benzothienylalanine prior to use in peptide synthesis.

Mass Spectrometry Fragmentation Logic

Caption: Primary ESI-MS fragmentation pathway showing the characteristic loss of the Fmoc protecting group.

References

-

Chem-Impex International. (n.d.).[1] Fmoc-3-(3-benzothienyl)-D-alanine Product Page. Retrieved from

-

Smolecule. (2023).[1] Fmoc-L-3-Benzothienylalanine Structure and Data. Retrieved from [1]

-

ChemicalBook. (2025).[1] Fmoc-L-3-Benzothienylalanine Properties and Safety. Retrieved from [1]

-

Fisher Scientific. (n.d.).[1] 3-(3-Benzothienyl)-N-Fmoc-L-alanine Specifications. Retrieved from [1]

-

Royal Society of Chemistry. (2008).[1][2] Supplementary Material: Peptide Synthesis and NMR Data. Retrieved from [1]

Sources

An In-Depth Technical Guide to the Key Applications of Fmoc-DL-3-Benzothienylalanine in Biochemical Research

Introduction: Unveiling the Potential of a Unique Unnatural Amino Acid

In the dynamic landscape of biochemical research and drug development, the repertoire of proteinogenic amino acids often presents limitations. The introduction of unnatural amino acids (UAAs) with unique chemical functionalities has opened new avenues for designing novel peptides and proteins with enhanced properties.[1] Among these, Fmoc-DL-3-benzothienylalanine, a derivative of alanine bearing a benzothiophene moiety, has emerged as a versatile tool for peptide chemists and biochemists. This guide provides an in-depth exploration of the core applications of this intriguing molecule, from its fundamental role in peptide synthesis to its more advanced uses as a fluorescent probe and a building block for therapeutic peptides.

Fmoc-DL-3-benzothienylalanine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group, making it readily compatible with the most common strategy for solid-phase peptide synthesis (SPPS).[2] The benzothiophene side chain, an aromatic heterocyclic system, imparts distinct properties, including increased hydrophobicity and unique photophysical characteristics, which are central to its diverse applications.[2]

This document will delve into the practical and theoretical aspects of utilizing Fmoc-DL-3-benzothienylalanine, providing researchers, scientists, and drug development professionals with the necessary insights to leverage its full potential. We will explore its foundational use in constructing custom peptides, its application as an intrinsic fluorescent reporter for studying molecular interactions, and its emerging role in the design of next-generation peptide-based therapeutics.

Core Application 1: A Versatile Building Block in Solid-Phase Peptide Synthesis (SPPS)

The primary and most established application of Fmoc-DL-3-benzothienylalanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, a process that is both efficient and amenable to automation.[3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids, a key principle of orthogonal protection strategy in peptide synthesis.[4]

The incorporation of 3-benzothienylalanine into a peptide sequence can significantly influence the resulting peptide's properties. The benzothiophene side chain is more hydrophobic than the phenyl group of phenylalanine, which can enhance the peptide's interaction with nonpolar environments, such as cell membranes or the hydrophobic pockets of proteins. This modification can also introduce conformational constraints, influencing the peptide's secondary structure and, consequently, its biological activity.

Detailed Step-by-Step Methodology for Fmoc-SPPS using Fmoc-DL-3-Benzothienylalanine

This protocol outlines the manual Fmoc-SPPS process for incorporating Fmoc-DL-3-benzothienylalanine into a peptide sequence.

Materials:

-

Fmoc-protected amino acids (including Fmoc-DL-3-benzothienylalanine)

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Protocol:

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-DL-3-benzothienylalanine and the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours to allow for complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash thoroughly with DMF and then DCM.

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Figure 1: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Core Application 2: An Intrinsic Fluorescent Probe for Biochemical Investigations

The benzothiophene moiety of 3-benzothienylalanine possesses intrinsic fluorescence properties, making it a valuable tool for studying peptide and protein structure, dynamics, and interactions.[2] Unlike larger, extrinsic fluorescent labels, the incorporation of 3-benzothienylalanine as an amino acid residue provides a more subtle and potentially less disruptive probe of the local environment.

The fluorescence of 3-benzothienylalanine is sensitive to its surroundings. Changes in the polarity of the microenvironment, the proximity of quenching groups, or conformational changes within the peptide or protein can lead to alterations in its fluorescence intensity, emission wavelength (spectral shift), and lifetime.[5] This sensitivity allows researchers to monitor processes such as peptide folding, binding to other molecules, and changes in protein conformation.

Table 1: Photophysical Properties of Relevant Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Fmoc group | ~266 | ~310-320 | Varies | ~18,000 |

| Benzothiophene | Varies (solvent dependent) | Varies (solvent dependent) | Varies | Varies |

| Tryptophan | ~280 | ~350 | ~0.13 (in water) | ~5,600 |

| Phenylalanine | ~257 | ~282 | ~0.022 (in water) | ~195 |

Note: The photophysical properties of the benzothiophene moiety within a peptide are highly dependent on the local environment and are not well-documented as a standalone fluorophore in this context. The fluorescence of Fmoc-DL-3-benzothienylalanine itself is dominated by the Fmoc group.[5] After cleavage of the Fmoc group during peptide synthesis, the intrinsic fluorescence of the benzothienylalanine residue can be utilized.

Experimental Protocol: Fluorescence Quenching Assay to Study Peptide-Protein Interaction

This protocol describes a general method for using a peptide containing 3-benzothienylalanine to study its interaction with a target protein via fluorescence quenching.

Materials:

-

Peptide containing a single 3-benzothienylalanine residue (purified)

-

Target protein (purified)

-

Appropriate buffer solution (e.g., PBS, Tris-HCl)

-

Fluorometer

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the 3-benzothienylalanine-containing peptide of known concentration in the assay buffer.

-

Prepare a series of dilutions of the target protein in the same buffer.

-

-

Fluorescence Measurement Setup:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of the benzothienylalanine residue (this may require empirical determination, but a starting point could be in the range of 280-300 nm).

-

Set the emission wavelength to the emission maximum of the benzothienylalanine residue (similarly, this may need to be determined empirically, likely in the range of 340-400 nm).

-

-

Titration:

-

To a cuvette containing a fixed concentration of the peptide, add increasing concentrations of the target protein.

-

After each addition, gently mix and allow the system to equilibrate for a few minutes.

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Correct the observed fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity (or the ratio of fluorescence in the presence and absence of the quencher, F/F₀) as a function of the protein concentration.

-

The data can be fitted to a binding isotherm (e.g., the Stern-Volmer equation for collisional quenching or a binding model for static quenching) to determine the binding affinity (dissociation constant, Kd).

-

Figure 3: A logical workflow for peptide drug discovery incorporating 3-benzothienylalanine.

Conclusion and Future Perspectives

Fmoc-DL-3-benzothienylalanine is more than just another amino acid derivative; it is a multifaceted tool that empowers researchers to push the boundaries of peptide science. Its seamless integration into standard SPPS protocols provides a straightforward means to introduce novel chemical and physical properties into peptides. The intrinsic fluorescence of its benzothiophene side chain offers a minimally invasive window into the molecular world, enabling the study of complex biological interactions. Furthermore, its potential to enhance the drug-like properties of therapeutic peptides positions it as a valuable asset in the ongoing quest for more effective and stable peptide-based medicines.

As our understanding of the structure-function relationships of peptides continues to grow, the strategic incorporation of unnatural amino acids like 3-benzothienylalanine will undoubtedly play an increasingly crucial role. Future research will likely focus on a more detailed characterization of its photophysical properties within different peptide contexts, the development of novel therapeutic peptides with enhanced efficacy, and its use in more sophisticated biophysical studies, such as Förster Resonance Energy Transfer (FRET) experiments. For the community of researchers, scientists, and drug developers, a thorough understanding of the principles and protocols outlined in this guide will be instrumental in harnessing the full potential of this unique and powerful biochemical tool.

References

-

Glen Research. extinction coefficients and fluorescence data. [Online] 2019. Available at: [Link]

-

Oregon Medical Laser Center. Phenylalanine. [Online] Available at: [Link]

- Anastasi, M., et al.

- Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. 2017.

- Valle, F., et al. Probing Protein Conformation Destabilization in Sterile Liquid Formulations through the Formation of 3,4-Dihydroxyphenylalanine. Molecular Pharmaceutics. 2020.

- D'Hondt, M., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. 2024.

-

Royal Society of Chemistry. . [Online] Available at: [Link]

-

Nikon. Fluorescence Excitation and Emission Fundamentals. [Online] Available at: [Link]

-

Agilent Technologies. An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 3-(3-Benzo(b)thienyl)alanine. PubChem. [Online] Available at: [Link]

-

Keri, R. S., et al. An overview of benzo [b] thiophene-based medicinal chemistry. Semantic Scholar. [Online] 2017. Available at: [Link]

- Le Guennic, B., et al. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics. 2015.

-

Cornish, V. W., et al. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. [Online] 2026. Available at: [Link]

- Peticone, C., et al. Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. 2011.

- Kumar, R., et al. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery. 2024.

- Heiskanen, J. P., et al. Fused Alq3 derivatives: syntheses and photophysical characteristics.

-

Case Western Reserve University. Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. [Online] Available at: [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Online] Available at: [Link]

- Budisa, N., et al. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society. 2007.

-

Animated biology with arpan. Fluorescence (Forster) Resonance Energy Transfer | Application of FRET. YouTube. [Online] 2022. Available at: [Link]

- Gryczynski, I., et al.

- Sreeja S. A Review on Benzothiophene and its Derivatives. International Journal of Pharmaceutical Sciences. 2024.

-

Molecular Expressions. Fluorescence: Overview of Excitation and Emission Fundamentals. [Online] 2018. Available at: [Link]

-

Van Hove, A. H. examples of therapeutic peptides. ResearchGate. [Online] 2015. Available at: [Link]

-

Cornish, V. W., et al. Site-Specific Incorporation of Biophysical Probes into Proteins. ResearchGate. [Online] 2026. Available at: [Link]

- Grishin, S. Y., et al.

- Kumar, R., et al. Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.

- Lau, J. L., et al. Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. 2022.

-

That's Not Rocket Science. FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. [Online] 2024. Available at: [Link]

- Rochais, C., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. 2024.

- Gryczynski, I., et al. Fluorescence Resonance Energy Transfer for Drug Loading Assessment in Reconstituted High-Density Lipoprotein Nanoparticles.

- Henninot, A., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. 2014.

Sources

- 1. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]

Storage conditions for FMOC-DL-3-benzothienylalanine to ensure stability.

Technical Guide: Storage & Stability of Fmoc-DL-3-Benzothienylalanine

Executive Summary Fmoc-DL-3-benzothienylalanine (CAS: 177966-60-8) is a non-canonical amino acid derivative utilized in peptide synthesis to introduce aromatic and hydrophobic properties, as well as potential π-π stacking interactions.[1] Its stability hinges on protecting three structural domains: the base-labile Fmoc group , the oxidation-prone benzothiophene sulfur , and the hydrolytically sensitive ester linkage .[1]

Optimal Storage: -20°C, Desiccated, Protected from Light. Critical Handling: Equilibrate to room temperature before opening to prevent hygroscopic degradation.

Chemical Profile & Stability Mechanisms[1][2][3][4]

To implement effective storage, one must understand the molecular vulnerabilities of the compound.[1]

| Structural Domain | Vulnerability | Trigger | Consequence |

| Fmoc Group (9-fluorenylmethoxycarbonyl) | Base Sensitivity | Trace amines, basic fumes | Premature deprotection; polymerization.[1] |

| Benzothiophene Ring | Oxidation | Oxygen, UV Light, Peroxides | Formation of sulfoxides ( |

| Carboxylic Acid (Free acid form) | Hygroscopicity | Ambient Moisture | Clumping, hydrolysis, difficult weighing.[1] |

The Oxidation Risk

Unlike Methionine, where the sulfur is aliphatic and highly prone to oxidation, the sulfur in the benzothiophene ring is part of an aromatic system, rendering it more stable.[1] However, long-term exposure to light and oxygen can still induce the formation of sulfoxides, particularly in solution.[1] This degradation alters the hydrophobicity and biological activity of the resulting peptide.[1]

The Fmoc "Slow Release"

Fmoc amino acids can undergo slow, spontaneous decomposition via a dibenzofulvene elimination mechanism if stored at elevated temperatures (>25°C) for extended periods.[1] This reaction is autocatalytic if any free amine is generated.[1]

Experimental Protocols: Storage & Handling

Long-Term Storage Protocol (> 1 Month)

Objective: Halt chemical kinetics (oxidation/hydrolysis) for indefinite preservation.[1]

-

Container Selection: Use amber glass vials with Teflon-lined screw caps. Amber glass filters UV radiation that catalyzes sulfur oxidation.[1]

-

Atmosphere: Flush the vial headspace with dry Argon or Nitrogen gas before sealing.[1] This displaces oxygen and moisture.[1]

-

Desiccation: Place the sealed vials inside a secondary container (e.g., a resealable Mylar bag or desiccator jar) containing active silica gel or Drierite.[1]

-

Temperature: Store at -20°C (-4°F) .

-

Note: While 2-8°C is acceptable for short durations, -20°C is mandatory for preventing slow hydrolysis over months/years.[1]

-

Short-Term Storage & Usage (< 1 Month)

Objective: Maintain purity during active synthesis rounds.

-

Temperature: 2-8°C (Standard Laboratory Refrigerator).

-

Sealing: Parafilm the cap junction after every use to ensure an air-tight seal.[1]

-

Location: Store away from volatile bases (e.g., do not store in the same fridge as Piperidine or DIPEA stock solutions).

Critical Reconstitution Workflow (The "Warm-Up" Rule)

The most common cause of failure is water condensation entering the cold vial.[1]

-

Remove the vial from -20°C storage.

-

Wait: Place the vial on the benchtop for 30–60 minutes until it reaches room temperature.

-

Wipe: Dry the exterior of the vial with a Kimwipe to remove condensation.[1]

-

Weigh: Aliquot the required amount quickly.

-

Re-seal: Immediately flush with inert gas (if available), cap, Parafilm, and return to storage.[1]

Visualization of Stability Logic

Diagram 1: Degradation Pathways

This diagram illustrates the chemical risks if storage conditions are violated.[1]

Caption: Chemical degradation pathways triggered by environmental exposure (Moisture, Base, Light).[1]

Diagram 2: Optimal Handling Workflow

A self-validating loop for removing and returning the compound to storage.[1]

Caption: Standard Operating Procedure (SOP) for handling hygroscopic Fmoc-amino acids.

Quality Control & Troubleshooting

If improper storage is suspected, perform these checks before using the reagent in synthesis.

| Test Method | Procedure | Acceptance Criteria |

| Visual Inspection | Observe powder appearance. | White to off-white powder.[1][2][3][4] Reject if yellow/brown or clumped (indicates moisture/oxidation).[1] |

| HPLC | C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] | Purity > 98%.[1][5] Look for "fronting" peaks (hydrolysis) or late-eluting impurities (dimers).[1] |

| Solubility Test | Dissolve 10mg in 1mL DMF. | Solution must be clear and colorless. Turbidity indicates polymerization or salt formation.[1] |

Troubleshooting Table:

-

Problem: Low coupling efficiency in SPPS.

-

Problem: Yellow discoloration.

References

Sources

Methodological & Application

Application Note: Protocol for Incorporating FMOC-DL-3-Benzothienylalanine in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the technical protocol for incorporating FMOC-DL-3-benzothienylalanine (Bta) into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). 3-Benzothienylalanine is a non-canonical amino acid often utilized as a tryptophan isostere , offering enhanced lipophilicity and altered electronic properties while maintaining a similar steric profile.

Critical Technical Note: The use of the DL-isomer (racemic mixture) introduces a stereochemical bifurcation at the coupling step, resulting in the formation of diastereomeric peptide mixtures. This protocol addresses the specific challenges of steric hindrance , sulfur oxidation susceptibility , and post-synthetic diastereomer separation .

Material Specifications & Pre-Synthesis Considerations

Chemical Profile[1][2][3]

-

Compound: FMOC-DL-3-(benzo[b]thiophen-3-yl)-alanine

-

Abbreviation: Fmoc-DL-Bta-OH

-

Solubility: High in DMF, DMSO, NMP; Low in water/methanol.

-

Key Feature: The benzothiophene side chain is bulky and electron-rich, mimicking the indole ring of Tryptophan but with a sulfur atom at position 1 (or 3 depending on numbering convention of the heterocycle vs alanine attachment).

The "DL" Factor: Managing Chirality

Using a racemic amino acid (DL) in SPPS generates a mixture of products.

-

Scenario A (Single Substitution): Incorporating one DL-Bta residue yields two peptide diastereomers (L-peptide and D-peptide at that specific position).

-

Scenario B (Multiple Substitutions): Incorporating

DL-residues yields

Strategic Recommendation: For precise drug discovery, synthesize the peptide mixture and separate the resulting diastereomers via Reverse-Phase HPLC (RP-HPLC) . The benzothiophene moiety provides significant hydrophobic retention, often making the separation of L- and D-isomers feasible on C18 columns.

Oxidation Sensitivity

Similar to Methionine (Met) and Tryptophan (Trp), the sulfur atom in the benzothiophene ring is susceptible to oxidation (forming sulfoxides).

-

Precaution: Avoid strong oxidizing agents during synthesis.

-

Cleavage: Use a scavenger-rich cleavage cocktail (containing EDT or Thioanisole).

Visualization: Structural Logic & Workflow

Diagram 1: Chemical Structure & SPPS Workflow

The following diagram illustrates the chemical structure of the Fmoc-Bta residue and the critical decision points in the synthesis workflow.

Caption: Figure 1. Workflow for incorporating racemic Fmoc-DL-Bta-OH into SPPS, highlighting the generation and subsequent separation of diastereomers.

Detailed Experimental Protocol

Reagent Preparation

-

Solvent: Anhydrous DMF (Dimethylformamide). Ensure amine-free quality to prevent premature Fmoc removal.

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to the steric bulk of the benzothienyl group.

-

Base: DIEA (Diisopropylethylamine).[3]

Coupling Protocol (Step-by-Step)

Step 1: Resin Preparation

-

Swell the resin (e.g., Rink Amide or Wang) in DCM for 20 minutes.

-

Wash with DMF (3 x 1 min).

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the previous amino acid.

-

Wash with DMF (5 x 1 min) until pH is neutral.

Step 2: Activation of Fmoc-DL-Bta-OH

-

Stoichiometry: Use 4 equivalents (eq) of Amino Acid relative to resin loading.

-

Dissolve Fmoc-DL-Bta-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIEA (8 eq) immediately prior to adding to the resin.

-

Note: The solution should turn yellow/orange.

Step 3: Coupling Reaction

-

Add the activated amino acid solution to the resin.

-

Agitate: Shake or vortex at room temperature for 60–90 minutes .

-

Why longer? The benzothiophene side chain is sterically demanding. Standard 30-min couplings may result in deletions.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), re-couple using fresh reagents.

Step 4: Capping (Optional but Recommended) To prevent truncated sequences if coupling was incomplete:

-

Add Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes.

-

Wash thoroughly with DMF.

Cleavage & Side-Chain Deprotection

Crucial Step for Sulfur Protection. Do NOT use standard TFA/Water cocktails. You must use scavengers to protect the benzothiophene sulfur from oxidation by tert-butyl cations released from other protecting groups.

Recommended Cocktail (Reagent K mimic):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (1,2-Ethanedithiol): 2.5%

Procedure:

-

Wash resin with DCM to remove DMF traces. Dry under nitrogen.

-

Add cold cleavage cocktail (10 mL per gram of resin).

-

Agitate for 2–3 hours at room temperature.

-

Precipitate peptide in cold diethyl ether. Centrifuge and wash pellet 3x with ether.

Post-Synthetic Processing: Diastereomer Separation

Since the starting material was DL , the crude product contains two main peptide species (assuming the rest of the sequence is L-amino acids):

-

Peptide with L-Bta

-

Peptide with D-Bta

HPLC Method[1][3][6][7]

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A shallow gradient is required to resolve the diastereomers.

-

Example: If the peptide elutes around 40% B, run a gradient of 30%–50% B over 40 minutes (0.5% per minute).

-

-

Detection: UV at 220 nm (peptide bond) and 280 nm (Benzothiophene absorption).

Data Analysis: The D-isomer of an amino acid often elutes earlier than the L-isomer in standard RP-HPLC when situated in an amphipathic helix, but this varies by sequence. You must collect both major peaks and verify via Circular Dichroism (CD) or co-injection with authentic standards if available.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance of Benzothiophene ring. | Switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted) for 10 mins. |

| M+16 Mass Peak | Oxidation of Sulfur (Sulfoxide formation). | Ensure EDT/Thioanisole is in cleavage cocktail. Use fresh, high-quality DMF. |

| Inseparable Peaks | Diastereomers co-eluting. | Change HPLC column selectivity (e.g., Phenyl-Hexyl column) or use a slower gradient slope (0.2% B/min). |

| Low Solubility | Hydrophobicity of Bta residue. | Dissolve crude peptide in 50% Acetic Acid or pure DMSO before injecting onto HPLC. |

References

- Chemical Properties & Handling: Title: Fmoc-3-(3-benzothienyl)-L-alanine Product Guide. Source: Chem-Impex International. Relevance: confirms solubility profiles and storage conditions (0-8°C).

-

SPPS Coupling Strategies

- Title: Standard practices for Fmoc-based solid-phase peptide synthesis.

- Source: Nowick Labor

-

URL:[Link]

- Relevance: Provides foundational protocols for HATU/DIEA activ

-

Diastereomer Separation

- Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.

- Source: N

-

URL:[Link]

- Relevance: Validates the use of standard RP-HPLC for resolving peptides containing single D-amino acid substitutions.

-

Oxidation Side Reactions

Sources

Application Notes and Protocols for FMOC Deprotection of 3-Benzothienylalanine-Containing Peptides

Introduction: The Unique Role and Challenges of 3-Benzothienylalanine in Peptide Synthesis

3-Benzothienylalanine (Bta) is a non-canonical aromatic amino acid that has garnered significant interest in medicinal chemistry and drug development.[1] Its unique benzothiophene side chain, a bicyclic aromatic structure containing a sulfur atom, imparts distinct properties to peptides, including enhanced stability, improved solubility, and bioavailability.[1] These characteristics make Bta an attractive building block for the design of novel therapeutic peptides.[1]

The integration of Bta into peptide sequences via solid-phase peptide synthesis (SPPS) predominantly utilizes the 9-fluorenylmethoxycarbonyl (FMOC) protection strategy. While the FMOC group offers the advantage of being removable under mild basic conditions, the deprotection step is a critical juncture that can significantly impact the yield and purity of the final peptide product.[2][3] Peptides containing 3-benzothienylalanine present a unique set of challenges during FMOC deprotection, primarily stemming from the inherent properties of the benzothienyl side chain. The aromatic nature and the presence of a sulfur atom can render the peptide susceptible to specific side reactions that may not be prevalent with other amino acids.

This application note provides a comprehensive guide to understanding and optimizing FMOC deprotection strategies for peptides containing 3-benzothienylalanine. We will delve into the mechanistic underpinnings of standard deprotection protocols, explore common pitfalls, and present alternative strategies to mitigate side reactions and enhance the fidelity of the synthesis. Detailed, field-proven protocols are provided to guide researchers in achieving high-purity Bta-containing peptides.

The Mechanism of FMOC Deprotection: A Two-Step Process

The removal of the FMOC protecting group is a base-catalyzed β-elimination reaction. The process is favored by the use of secondary amines, with piperidine being the most common reagent.[2][4]

The mechanism proceeds in two key steps:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.

-

β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.

The highly reactive DBF intermediate is subsequently trapped by the excess secondary amine in the reaction mixture to form a stable adduct, which is then washed away.[4]

Caption: General workflow for FMOC deprotection and subsequent steps.

Monitoring and Analysis of Bta-Containing Peptides

Rigorous analytical monitoring is essential to ensure the successful synthesis of high-purity peptides.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the crude and purified peptide. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used. The appearance of unexpected peaks may indicate the presence of deletion sequences or side products.

-

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the identity of the desired peptide and for identifying any impurities. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. By comparing the observed mass with the theoretical mass, one can quickly identify deletion sequences or modifications to the peptide. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and pinpoint the exact location of any modifications.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Deletion Sequences) | Peptide aggregation; Insufficient deprotection time or reagent concentration. | Increase deprotection time; Use a stronger deprotection cocktail (e.g., DBU); Incorporate backbone-protecting groups (e.g., pseudoproline) to disrupt aggregation. |

| Presence of Side Products | Reaction of the deprotection reagent with sensitive residues; Aspartimide or diketopiperazine formation. | Switch to a milder or non-nucleophilic deprotection reagent (e.g., piperazine or DBU); Add HOBt to the piperidine solution; Optimize reaction times. |

| Low Yield | Incomplete deprotection leading to chain termination; Cleavage of the peptide from the resin due to diketopiperazine formation. | Ensure complete deprotection using analytical monitoring; Use a 2-CTC resin for the first two residues. |

Conclusion

The successful synthesis of 3-benzothienylalanine-containing peptides hinges on a carefully considered FMOC deprotection strategy. While standard piperidine-based protocols provide a solid foundation, the unique characteristics of the Bta side chain warrant a proactive approach to mitigate potential side reactions. The adoption of alternative deprotection reagents, particularly the non-nucleophilic base DBU, offers a promising avenue for enhancing the purity and yield of these valuable peptides. By combining optimized deprotection protocols with rigorous analytical monitoring, researchers can confidently incorporate 3-benzothienylalanine into their peptide sequences and unlock its potential in the development of novel therapeutics.

References

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved from [Link]

-

Cárdenas, C., Gómara, M. J., & Haro, I. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

-

Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. (n.d.). Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(17), 3879-3883. [Link]

- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 2(3), 184-190.

- Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. In Peptides (pp. 513-514). Springer, Dordrecht.

-

Kumar, K. S., & El-Faham, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97669-97673. [Link]

-

Han, Y., Albericio, F., & Barany, G. (1997). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 457-461.

- Cárdenas, C., Gómara, M. J., & Haro, I. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (n.d.). Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539-555. [Link]

-

El-Faham, A., & Albericio, F. (2020). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Organic & Biomolecular Chemistry, 18(27), 5171-5177. [Link]

- Kumar, K. S., & El-Faham, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(118), 97669-97673.

-

Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. (n.d.). Retrieved from [Link]

-

Kulkarni, S. S., & Imperiali, B. (2020). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 31(18), 1757-1762. [Link]

-

Głuch, M., & Klajn, R. (2019). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Chemistry–A European Journal, 25(64), 14591-14595. [Link]

-

Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149-149. [Link]

Sources

Application Notes and Protocols: Efficient Coupling of Fmoc-DL-3-Benzothienylalanine in Automated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Peptide Synthesis Division

Introduction: Navigating the Challenges of Incorporating Sterically Hindered Benzothienylalanine

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Fmoc-DL-3-benzothienylalanine (Fmoc-Bth) is one such building block of significant interest. Its unique benzothiophene side chain can introduce favorable aromatic interactions and conformational constraints, contributing to improved biological activity and metabolic stability of the resulting peptides[1].

However, the bulky and rigid nature of the benzothienyl moiety presents a significant steric hindrance at the α-carbon. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Consequently, researchers often encounter challenges such as incomplete couplings, leading to deletion sequences and lower yields of the target peptide. Furthermore, the extended reaction times and forcing conditions sometimes employed to overcome this steric hindrance can increase the risk of racemization at the chiral center of the amino acid, compromising the stereochemical integrity of the final peptide.

This application note provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient incorporation of Fmoc-DL-3-benzothienylalanine in automated solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind reagent selection, present detailed experimental protocols, and offer troubleshooting strategies to empower researchers to successfully synthesize peptides containing this valuable but challenging amino acid.

Understanding the Coupling Challenge: Steric Hindrance and Racemization

The primary obstacle in coupling Fmoc-DL-3-benzothienylalanine is the steric clash between the bulky benzothiophene side chain and the resin-bound peptide. This steric hindrance slows down the kinetics of the amide bond formation. Inefficient coupling can lead to a significant portion of the peptide chains being capped unreacted, resulting in truncated sequences that are difficult to separate from the desired product.

A secondary but equally critical challenge is the potential for racemization. The activation of the carboxylic acid group of the incoming amino acid, a prerequisite for coupling, also increases the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical purity. For sterically hindered amino acids that require longer coupling times or more reactive reagents, the risk of racemization is elevated.

Selecting the Right Tool for the Job: A Comparative Overview of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Fmoc-DL-3-benzothienylalanine. While a vast array of coupling reagents are available, they can be broadly categorized into two main classes: carbodiimides (often with additives) and onium salts (uronium/phosphonium).

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides + Additives | DIC/OxymaPure, DIC/HOBt | Carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The additive traps this intermediate to form a less reactive but more stable active ester, which then reacts with the amine. The additive also suppresses racemization. | Cost-effective, low risk of racemization when used with additives like OxymaPure. | Generally slower reaction kinetics compared to onium salts, may be less effective for extremely hindered couplings. |

| Uronium/Phosphonium Salts | HATU, HBTU, COMU, PyBOP | These reagents directly convert the carboxylic acid into a highly reactive active ester (OAt-ester for HATU, OBt-ester for HBTU, Oxyma-ester for COMU). | Rapid reaction kinetics, highly efficient for sterically hindered amino acids. | More expensive, can potentially lead to side reactions if not used correctly (e.g., guanidinylation with HBTU/HATU). COMU offers a safer alternative to potentially explosive HBTU/HATU. |

For the specific challenge of coupling Fmoc-DL-3-benzothienylalanine, we recommend focusing on high-potency onium salts or an optimized carbodiimide/additive system.

Recommended Coupling Reagents for Fmoc-DL-3-Benzothienylalanine:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered amino acids. It forms a highly reactive OAt-active ester, which can overcome significant steric barriers. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster and more complete reactions.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that has demonstrated coupling efficiencies comparable to or even exceeding HATU for difficult sequences. A key advantage of COMU is its improved safety profile, as it does not contain the potentially explosive benzotriazole moiety. It also requires only one equivalent of a base for activation.

-

DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination offers a potent and cost-effective alternative to onium salts. OxymaPure is a highly effective additive that significantly enhances coupling efficiency and provides excellent suppression of racemization. While the reaction kinetics may be slightly slower than with HATU or COMU, extending the coupling time can often lead to comparable results with a reduced risk of side reactions.

Experimental Protocols for Automated Peptide Synthesizers

The following protocols are designed as starting points for the efficient coupling of Fmoc-DL-3-benzothienylalanine on automated peptide synthesizers. Optimization may be required depending on the specific peptide sequence and synthesizer.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency in overcoming steric hindrance.

Reagents:

-

Fmoc-DL-3-benzothienylalanine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-DL-3-benzothienylalanine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, a double coupling or an extended coupling time (up to 4 hours) may be beneficial.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Caption: HATU-mediated coupling workflow.

Protocol 2: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to HATU.

Reagents:

-

Fmoc-DL-3-benzothienylalanine

-

COMU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-DL-3-benzothienylalanine (4 eq.), COMU (4 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. A double coupling can be employed if necessary.

-

Washing: Thoroughly wash the resin with DMF post-coupling.

Caption: COMU-mediated coupling workflow.

Protocol 3: DIC/OxymaPure-Mediated Coupling

This protocol is a cost-effective option with excellent racemization suppression.

Reagents:

-

Fmoc-DL-3-benzothienylalanine

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Solution Preparation: Prepare separate solutions of Fmoc-DL-3-benzothienylalanine (4 eq.) in DMF, OxymaPure (4 eq.) in DMF, and DIC (4 eq.) in DMF.

-

In-situ Activation and Coupling: Add the Fmoc-DL-3-benzothienylalanine and OxymaPure solutions to the deprotected peptide-resin and mix briefly. Then, add the DIC solution to initiate the coupling reaction.

-

Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, a double coupling is recommended.

-

Washing: After the reaction, wash the resin extensively with DMF.

Caption: DIC/OxymaPure in-situ coupling workflow.

Advanced Strategies for Difficult Couplings

In cases where standard protocols result in incomplete coupling of Fmoc-DL-3-benzothienylalanine, the following advanced strategies can be employed:

-

Microwave-Assisted Peptide Synthesis (MWPS): The application of microwave energy can significantly accelerate coupling reactions by increasing the kinetic energy of the molecules.[2][3] This is particularly effective for sterically hindered amino acids, often reducing coupling times to minutes while improving efficiency. Standard protocols can be adapted for microwave synthesizers, typically with coupling times of 5-15 minutes at a controlled temperature (e.g., 50-75°C).

-

Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion. This is a simple and effective method to improve the yield of the desired peptide.

-

Use of a Weaker Base: While DIPEA is a commonly used base, for amino acids prone to racemization, switching to a bulkier and less basic amine like 2,4,6-collidine can be beneficial.

Monitoring Coupling Efficiency and Troubleshooting

Regular monitoring of coupling efficiency is crucial for successful peptide synthesis. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (colorless or faint yellow beads) indicates a complete coupling reaction. If the test is positive (dark blue or purple beads), a second coupling is warranted.

Troubleshooting Low Coupling Yields:

| Issue | Potential Cause | Recommended Solution |

| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance. | Perform a second coupling. Consider switching to a more potent coupling reagent (e.g., from DIC/OxymaPure to HATU or COMU). Increase the coupling time. Utilize microwave-assisted synthesis. |